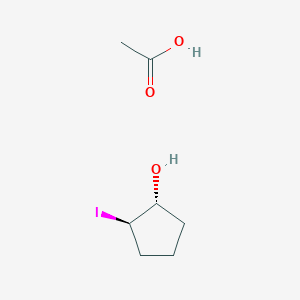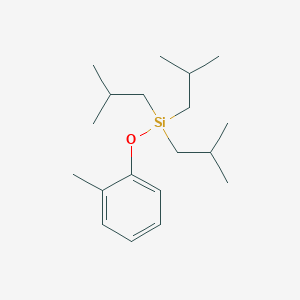
acetic acid;(1R,2R)-2-iodocyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;(1R,2R)-2-iodocyclopentan-1-ol is a compound that combines the properties of acetic acid and a chiral iodinated cyclopentanol. Acetic acid is a simple carboxylic acid with a sour taste and pungent smell, commonly found in vinegar. The (1R,2R)-2-iodocyclopentan-1-ol component is a chiral alcohol with an iodine atom attached to the cyclopentane ring, making it an interesting molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1R,2R)-2-iodocyclopentan-1-ol typically involves the iodination of cyclopentanol followed by esterification with acetic acid. One common method is the reaction of (1R,2R)-2-cyclopentanol with iodine in the presence of a base such as potassium carbonate to form (1R,2R)-2-iodocyclopentan-1-ol. This intermediate is then esterified with acetic acid under acidic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of microreactor systems can enhance the reaction rates and provide better control over reaction conditions, leading to a more sustainable and scalable production method .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;(1R,2R)-2-iodocyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or sodium cyanide in ethanol.
Major Products
Oxidation: Formation of (1R,2R)-2-cyclopentanone or (1R,2R)-2-cyclopentanoic acid.
Reduction: Formation of (1R,2R)-2-cyclopentanol.
Substitution: Formation of (1R,2R)-2-hydroxycyclopentan-1-ol or (1R,2R)-2-cyanocyclopentan-1-ol.
Wissenschaftliche Forschungsanwendungen
Acetic acid;(1R,2R)-2-iodocyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins
Wirkmechanismus
The mechanism of action of acetic acid;(1R,2R)-2-iodocyclopentan-1-ol involves its interaction with various molecular targets and pathways. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The chiral nature of the molecule allows for enantioselective interactions with biological targets, making it valuable in asymmetric synthesis and drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-2-iodocyclohexanol: Similar structure but with a six-membered ring.
(1R,2R)-2-bromocyclopentan-1-ol: Similar structure but with a bromine atom instead of iodine.
(1R,2R)-2-chlorocyclopentan-1-ol: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
Acetic acid;(1R,2R)-2-iodocyclopentan-1-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher polarizability enhance its ability to participate in halogen bonding and other interactions, making it a valuable compound in various chemical and biological applications .
Eigenschaften
CAS-Nummer |
57857-87-1 |
|---|---|
Molekularformel |
C7H13IO3 |
Molekulargewicht |
272.08 g/mol |
IUPAC-Name |
acetic acid;(1R,2R)-2-iodocyclopentan-1-ol |
InChI |
InChI=1S/C5H9IO.C2H4O2/c6-4-2-1-3-5(4)7;1-2(3)4/h4-5,7H,1-3H2;1H3,(H,3,4)/t4-,5-;/m1./s1 |
InChI-Schlüssel |
QGJAOTUSMCOFCW-TYSVMGFPSA-N |
Isomerische SMILES |
CC(=O)O.C1C[C@H]([C@@H](C1)I)O |
Kanonische SMILES |
CC(=O)O.C1CC(C(C1)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


-](/img/structure/B14609511.png)

![4-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl]-9H-carbazole](/img/structure/B14609525.png)
![1H-Pyrrolo[2,3-h]isoquinoline, 2-acetyl-2,3,4,7-tetrahydro-1-methyl-](/img/structure/B14609530.png)



![Glycine, N-[4-[[(phenylamino)carbonyl]amino]benzoyl]-](/img/structure/B14609558.png)




![(2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid](/img/structure/B14609588.png)

